L-Alanine, N-(aminoiminomethyl)-

Solubility Formulation Science Pharmaceutical Excipients

L-Alanine, N-(aminoiminomethyl)- (CAS 1758-74-3), more commonly referred to as L-arginine free base, is a conditionally essential, strongly basic, proteinogenic α-amino acid bearing a guanidino side chain. Its free-base form is distinguished from salt forms (e.g., hydrochloride, CAS 1119-34-2) by a high aqueous pH (10.5–12.0 for a 0.5 M solution at 25 °C), a water solubility of approximately 148.7 g/L at 20 °C, and pKa values of 1.82, 8.99, and 12.5.

Molecular Formula C4H9N3O2
Molecular Weight 131.13 g/mol
CAS No. 1758-74-3
Cat. No. B161982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine, N-(aminoiminomethyl)-
CAS1758-74-3
Molecular FormulaC4H9N3O2
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N=C(N)N
InChIInChI=1S/C4H9N3O2/c1-2(3(8)9)7-4(5)6/h2H,1H3,(H,8,9)(H4,5,6,7)/t2-/m0/s1
InChIKeyDVNFLGLGNLXITH-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alanine, N-(aminoiminomethyl)- (L-Arginine Free Base) | Physicochemical & Functional Baseline for Scientific Procurement


L-Alanine, N-(aminoiminomethyl)- (CAS 1758-74-3), more commonly referred to as L-arginine free base, is a conditionally essential, strongly basic, proteinogenic α-amino acid bearing a guanidino side chain [1]. Its free-base form is distinguished from salt forms (e.g., hydrochloride, CAS 1119-34-2) by a high aqueous pH (10.5–12.0 for a 0.5 M solution at 25 °C), a water solubility of approximately 148.7 g/L at 20 °C, and pKa values of 1.82, 8.99, and 12.5 . As the exclusive substrate for all three nitric oxide synthase (NOS) isoforms, L-arginine is the sole direct precursor for enzymatic nitric oxide (NO) production, a function not shared by structurally related analogs such as agmatine (a competitive NOS inhibitor) or L-lysine (not a NOS substrate) [2][3].

Why L-Arginine Free Base Cannot Be Interchanged with L-Arginine HCl, L-Citrulline, or Agmatine in Research & Formulation


The term 'L-arginine' is frequently used ambiguously in commercial catalogs, often conflating the free-base form (CAS 1758-74-3) with the hydrochloride salt (CAS 1119-34-2). These two forms exhibit a nearly seven-fold difference in aqueous solubility and reside at opposite ends of the pH scale, making them functionally non-interchangeable in pH-sensitive formulations, cell culture media, and parenteral preparations . Moreover, L-arginine free base is the sole direct NOS substrate for NO biosynthesis, whereas the decarboxylated analog agmatine acts as a competitive NOS inhibitor (Ki ≈ 220–660 µM), and L-citrulline, while a superior oral prodrug for raising systemic arginine levels, requires hepatic conversion and bypasses first-pass intestinal arginase degradation that limits oral L-arginine bioavailability [1][2][3]. L-Lysine, although a cationic amino acid sharing non-specific osmotic and electrolyte effects, produces no vasodilation in human infusion studies, demonstrating that the NO-mediated vascular pharmacology is unique to L-arginine [4].

Quantitative Differentiation Evidence for L-Arginine Free Base Versus Closest Analogs


Aqueous Solubility: L-Arginine Free Base vs. L-Arginine Hydrochloride at 20 °C

L-Arginine free base (CAS 1758-74-3) exhibits an aqueous solubility of 148.7 g/L at 20 °C, which is approximately 5-fold lower than L-arginine monohydrochloride (CAS 1119-34-2) at 730–751 g/L at the same temperature . This substantial solubility difference directly impacts the achievable molar concentration in aqueous formulations without encountering precipitation or supersaturation issues.

Solubility Formulation Science Pharmaceutical Excipients

Solution pH: L-Arginine Free Base Versus L-Arginine Hydrochloride

A 0.5 M aqueous solution of L-arginine free base at 25 °C produces a strongly alkaline pH of 10.5–12.0. In contrast, L-arginine monohydrochloride at comparable concentrations yields near-neutral to mildly acidic solutions (pH 5.5–7.0 for a 1 M solution) [1]. This >4-unit pH differential is among the largest for any amino acid free-base/salt pair and precludes direct substitution in pH-critical systems.

pH Buffer Systems Cell Culture Formulation Compatibility

Enzymatic NOS Substrate Activity: L-Arginine vs. Agmatine (Decarboxylated Arginine)

L-Arginine free base is the physiological substrate for all three NOS isoforms, producing NO and L-citrulline upon enzymatic conversion. Agmatine, the decarboxylated analog that retains the guanidino group, does not serve as a NO precursor but instead competitively inhibits NOS isoforms I, II, and III with Ki values of approximately 660 µM, 220 µM, and 7.5 mM, respectively [1]. This functional opposition—substrate versus competitive inhibitor—demonstrates that even minor structural modification (decarboxylation) inverts pharmacological activity.

Nitric Oxide Synthase Enzyme Kinetics NO Signaling Substrate Specificity

Vasodilatory Hemodynamics: L-Arginine Versus L-Lysine in Human Infusion Studies

In a controlled cross-over clinical study comparing intravenous infusions of L-arginine and L-lysine in healthy human subjects, L-arginine infusion decreased total peripheral vascular resistance (TPR) by 18.0 ± 11.4% (P ≤ 0.05 versus baseline and versus L-lysine), accompanied by significant reductions in both systolic (from 120.2 ± 8.8 to 117.3 ± 12.1 mmHg, P = 0.05) and diastolic blood pressure (from 65.3 ± 5.9 to 61.6 ± 7.9 mmHg, P < 0.01) [1]. In contrast, L-lysine infusion produced no significant change in TPR, blood pressure, or heart rate, despite inducing comparable changes in plasma cGMP, citrulline, electrolytes, and atrial natriuretic peptide. This demonstrates that the vasodilatory effect is specifically NO-mediated and not attributable to non-specific cationic amino acid properties.

Vasodilation Hemodynamics Nitric Oxide Cardiovascular Pharmacology

Systemic Arginine Bioavailability: Oral L-Arginine Free Base vs. Oral L-Citrulline

Oral L-arginine free base undergoes extensive presystemic elimination by intestinal arginase, severely limiting its bioavailability. In a randomized, double-blind, placebo-controlled crossover PK/PD study in 20 healthy volunteers, oral L-citrulline dose-dependently and significantly increased both AUC and Cmax of plasma L-arginine more effectively than equivalent oral doses of L-arginine itself (P < 0.01) [1]. The highest citrulline dose (3 g twice daily) increased the plasma arginine/asymmetric dimethylarginine (ADMA) ratio from 186 ± 8 to 278 ± 14 (P < 0.01), whereas oral L-arginine failed to produce a comparable elevation. This establishes L-citrulline as the superior oral strategy for elevating systemic arginine, while L-arginine free base remains essential for direct intravenous or in vitro applications where first-pass metabolism is absent.

Pharmacokinetics Bioavailability Arginase Pre-systemic Metabolism

Serum Nitric Oxide Concentration: L-Arginine vs. L-NAME (NOS Inhibitor) in Rodent Model

In a controlled in vivo study examining myocardial capillary density, intraperitoneal administration of L-arginine (50 mg/kg/day for 3 weeks) increased serum NO concentration to 7.90 ± 0.75 µmol/L compared to 6.45 ± 0.44 µmol/L in saline-treated controls, while L-NAME (a NOS inhibitor, 10 mg/kg/day) decreased NO to 4.86 ± 0.40 µmol/L [1]. This demonstrates that L-arginine free base produces a statistically significant elevation in systemic NO (~22% above control), whereas the NOS inhibitor reduces it (~25% below control), confirming the directionality and magnitude of NO modulation achievable with direct NOS substrate administration.

Nitric Oxide NOS Pharmacology Angiogenesis In Vivo

Evidence-Backed Research & Industrial Application Scenarios for L-Arginine Free Base (CAS 1758-74-3)


Nitric Oxide Synthase Enzyme Kinetics and Pharmacological Studies

L-Arginine free base is the obligate, authentic substrate for all NOS isoforms. Its use is mandatory in enzyme kinetic assays, inhibitor screening, and NO-dependent signaling studies where the compound must serve as a substrate rather than an inhibitor (unlike agmatine, Ki 220–660 µM) [1]. In vivo, intraperitoneal administration at 50 mg/kg/day reliably elevates serum NO by ~22% over baseline, providing a validated positive control for NOS pharmacology [2].

Parenteral Formulation and Injectable Products Requiring Physiological NO Vasodilation

In intravenous infusion settings, L-arginine free base produces a specific, NO-mediated reduction in total peripheral vascular resistance (~18%), a hemodynamic effect not replicated by other cationic amino acids such as L-lysine [1]. This makes it the precursor of choice for parenteral products targeting acute vasodilation, endothelial function testing, or critical care applications where first-pass intestinal metabolism is bypassed.

pH-Sensitive Cell Culture Media and Bioprocessing Applications

The strongly alkaline pH (10.5–12.0, 0.5 M solution) of L-arginine free base differentiates it from the near-neutral hydrochloride salt [1]. This property is exploited in IEF protein electrophoresis for pH drift correction, in plant protoplast stabilization protocols, and in specialized cell culture media requiring alkaline titration without introducing chloride counter-ions [2].

Peptide Synthesis and Solid-Phase Chemistry Requiring Free Amine

The free-base form of L-arginine, with its unprotected α-amino group (pKa 8.99) and guanidino side chain, is the appropriate starting material for Fmoc- or Boc-protected arginine derivatives used in solid-phase peptide synthesis [1]. The hydrochloride salt introduces additional deprotection steps and chloride ions that can interfere with coupling efficiency and final product purity.

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